molecular formula C16H14N4O3S B2658229 2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide CAS No. 1351659-55-6

2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide

Cat. No.: B2658229
CAS No.: 1351659-55-6
M. Wt: 342.37
InChI Key: LBOLCLBVQQEPGQ-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide is a small molecule with the molecular formula C16H14N4O3S and a molecular weight of 342.4 g/mol . Its structure features a cyclopropanecarboxamido moiety linked to an oxazole ring, which is in turn connected via a carboxamide bridge to a 4-methylbenzo[d]thiazole group . This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery. Compounds containing the N-(benzo[d]thiazol-2-yl)carboxamide scaffold have been extensively investigated and demonstrated substantial potential in various biological contexts. For instance, structurally similar molecules have been identified as potent inhibitors of protein kinases like CK1δ/ε, which are relevant for studying cell proliferation and cancer . Other analogs have been developed and characterized as selective antagonists for ion channels, such as the Zinc-Activated Channel (ZAC), serving as valuable pharmacological tools for probing receptor function and signal transduction . Furthermore, the N-(benzo[d]thiazol-2-yl) motif is a key pharmacophore in several anticancer agents, highlighting the therapeutic relevance of this chemical class . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to further explore its specific mechanism of action and potential applications in their respective fields.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-8-3-2-4-11-12(8)18-16(24-11)20-14(22)10-7-23-15(17-10)19-13(21)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOLCLBVQQEPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide is a compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3\text{S}

This structure includes a cyclopropanecarboxamide moiety, an oxazole ring, and a benzo[d]thiazole derivative, which are significant for its biological properties.

Antimicrobial Activity

Research indicates that derivatives of oxazole and thiazole exhibit notable antimicrobial properties. A study evaluating various oxazole derivatives found that compounds similar to this compound demonstrated effective minimum inhibitory concentrations (MICs) against several pathogens, including:

PathogenMIC (µg/ml)
Candida albicans1.6
Candida tropicalis3.2
Aspergillus niger1.6
Escherichia coli3.2

These results suggest that the compound may possess significant antifungal and antibacterial properties, warranting further investigation into its mechanisms of action and efficacy compared to standard treatments like ampicillin and fluconazole .

Anticancer Potential

The anticancer activity of compounds containing oxazole and thiazole rings has been documented extensively. The mechanism often involves the inhibition of key pathways in cancer cell proliferation. For instance, compounds similar to this compound have shown promise in inhibiting the Wnt/β-catenin signaling pathway, which is crucial for cancer progression .

Case Studies

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antibacterial effects of various oxazole derivatives.
    • Method : Synthesis of substituted oxazoles followed by testing against Staphylococcus aureus and E. coli.
    • Results : Compounds showed significant growth inhibition compared to amoxicillin.
    • : The study highlighted the potential of oxazole derivatives as effective antimicrobial agents .
  • Anticancer Activity in Cell Lines :
    • Objective : To assess the cytotoxic effects of thiazole-containing compounds.
    • Method : Testing on various cancer cell lines including breast and colon cancer.
    • Results : The compound exhibited IC50 values in the micromolar range, indicating substantial cytotoxicity.
    • : Suggests potential for development as a chemotherapeutic agent .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Compounds

Compound Name Molecular Formula Key Functional Groups Reported Use/Activity
Target Compound C₁₆H₁₄N₄O₃S Oxazole, benzothiazole, cyclopropane Hypothetical kinase inhibitor (inferred)
1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Etaconazole) C₁₄H₁₅Cl₂N₃O₂ Triazole, dichlorophenyl, dioxolane Antifungal agent
1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 74) C₃₀H₂₆N₄O₅S Benzodioxole, thiazole, pyrrolidine Experimental medicinal chemistry (e.g., enzyme modulation)

Functional Group Impact on Activity

  • Target Compound : The 4-methylbenzo[d]thiazole group may enhance lipophilicity and membrane permeability compared to Compound 74’s 4-methoxyphenyl-thiazole motif, which introduces polar methoxy interactions .
  • Etaconazole : The triazole and dichlorophenyl groups are critical for antifungal activity via cytochrome P450 inhibition, a mechanism distinct from the target compound’s presumed kinase-targeting role .
  • Compound 74 : The benzodioxole and pyrrolidine substituents suggest a focus on central nervous system targets, contrasting with the target compound’s simpler benzothiazole-oxazole framework .

Pharmacokinetic and Physicochemical Properties

  • Cyclopropane Derivatives: The cyclopropane ring in the target compound and Compound 74 improves metabolic stability compared to non-cyclopropane analogs, as seen in pesticide derivatives like propiconazole .
  • Solubility : The target compound’s oxazole and benzothiazole groups may reduce aqueous solubility relative to Compound 74’s benzodioxole and methoxyphenyl motifs, which introduce hydrogen-bonding sites.

Research Findings and Implications

  • Structural-Activity Relationship (SAR) : Substitutions on the benzothiazole/oxazole rings (e.g., methyl vs. methoxy) significantly alter target selectivity. For example, dichlorophenyl groups in pesticides prioritize hydrophobic interactions, whereas methoxy groups in medicinal compounds favor polar binding pockets .
  • Synthetic Feasibility: The target compound’s synthesis likely follows amide coupling protocols similar to Compound 74, as described in (e.g., cyclopropanecarboxylic acid derivatives reacting with aminothiazoles) .

Q & A

Basic Research Questions

What synthetic strategies are recommended for preparing 2-(cyclopropanecarboxamido)-N-(4-methylbenzo[d]thiazol-2-yl)oxazole-4-carboxamide?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically including:

  • Cyclopropane Carboxamide Formation: Cyclopropanecarbonyl chloride is coupled with an oxazole intermediate under Schotten-Baumann conditions (e.g., using a base like triethylamine in dichloromethane) .
  • Oxazole-Thiazole Coupling: A Suzuki-Miyaura or Ullmann coupling may link the oxazole and benzothiazole moieties, requiring palladium catalysts and optimized temperatures (e.g., 80–100°C in DMF) .
  • Final Amidation: Carboxylic acid activation (e.g., using EDCI/HOBt) facilitates amide bond formation between the cyclopropane and thiazole units .
    Key Considerations: Monitor reaction progress via TLC and purify intermediates using column chromatography.

How is the structural integrity of this compound validated in academic research?

Methodological Answer:
Analytical techniques include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm the presence of cyclopropane protons (δ 1.2–1.5 ppm), oxazole/benzothiazole aromatic signals, and carboxamide NH peaks (δ 8.5–10 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+) and isotopic patterns consistent with sulfur and nitrogen content .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction resolves the hybrid thiazole-oxazole-cyclopropane architecture .

What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Screening: Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Profiling: Cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition: Fluorescence-based kinase or protease assays (e.g., EGFR, COX-2) to identify molecular targets .

Advanced Research Questions

How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., varying IC50_{50} values) may arise from:

  • Assay Conditions: Differences in cell culture media, serum content, or incubation time. Standardize protocols using CLSI guidelines .
  • Structural Variants: Trace impurities or stereochemical variations (e.g., oxazole vs. oxadiazole regioisomers). Validate purity via HPLC (>95%) and re-synthesize ambiguous batches .
  • Target Polymorphism: Genetic variations in enzyme isoforms (e.g., EGFR mutations). Use isogenic cell lines or recombinant proteins for comparative studies .

What computational strategies optimize its binding affinity for therapeutic targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., benzothiazole stacking in kinase ATP pockets). Prioritize residues (e.g., hinge region Lys/Met) for mutagenesis validation .
  • QSAR Modeling: Develop 3D-QSAR models with steric/electronic descriptors (e.g., Hammett σ, LogP) to predict activity cliffs. Validate with synthesized analogs .
  • Free Energy Perturbation (FEP): Simulate cyclopropane ring substitutions (e.g., fluorine vs. methyl) to calculate ΔΔG binding energies .

How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug development?

Methodological Answer:

  • Metabolic Stability Assays: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. High clearance (>50% depletion in 30 min) suggests CYP-mediated oxidation .
  • CYP Inhibition Screening: Fluorescent probes (e.g., CYP3A4-benzyloxyquinoline) assess competitive/non-competitive inhibition. IC50_{50} < 1 µM indicates risk of drug-drug interactions .
  • Reactive Metabolite Trapping: Glutathione (GSH) adduct formation (LC-MS/MS) identifies electrophilic intermediates from cyclopropane ring opening .

Data Contradiction Analysis

Why do some studies report potent anticancer activity while others show negligible effects?

Critical Analysis:

  • Cell Line Heterogeneity: Sensitivity varies with genetic background (e.g., p53 status in MCF-7 vs. MDA-MB-231). Perform pan-cancer screens and correlate with genomic databases (e.g., CCLE) .
  • Off-Target Effects: Transcriptomic profiling (RNA-seq) may reveal unintended pathways (e.g., ROS generation). Validate via siRNA knockdown or chemical inhibitors .
  • Solubility Limitations: Poor aqueous solubility (<10 µM) can artificially reduce efficacy. Reformulate with co-solvents (e.g., DMSO/PEG) or nanoencapsulation .

Methodological Best Practices

  • Synthetic Reproducibility: Document reaction atmospheres (N2_2/Ar), catalyst lots, and solvent grades to minimize batch variability .
  • Biological Triangulation: Combine in vitro, ex vivo (e.g., patient-derived organoids), and in vivo (rodent xenografts) models for robust validation .
  • Data Transparency: Share raw NMR/MS files and crystallization parameters in supplementary materials to enable peer verification .

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